Reactive orange 13

Description

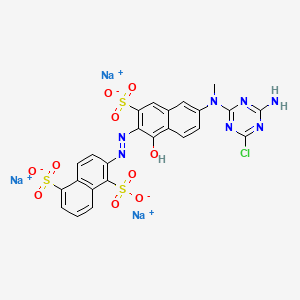

The exact mass of the compound Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN7O10S3.3Na/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36;;;/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42)(H2,26,27,28,29);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVXOVVDYSKGMH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C5=NC(=NC(=N5)N)Cl.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15ClN7Na3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9072078 | |

| Record name | 1,5-Naphthalenedisulfonic acid, 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]-, trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

762.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70616-89-6, 12225-85-3 | |

| Record name | EINECS 274-700-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070616896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]-, trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Reactive Orange 13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of C.I. Reactive Orange 13, a widely used reactive azo dye. The information is intended to support research and development activities by providing detailed technical data and established experimental protocols.

Core Chemical and Physical Properties

This compound is a synthetically produced organic compound, primarily utilized as a textile dye.[1] Its vibrant orange hue and ability to form covalent bonds with fibers make it a popular choice for dyeing cellulosic materials.[2][3] It is classified as a single azo dye.[2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit | Source(s) |

| Chemical Identifiers | |||

| C.I. Name | This compound | - | [2] |

| CAS Number | 12225-85-3 | - | [2] |

| Molecular Formula | C₂₄H₁₅ClN₇Na₃O₁₀S₃ | - | [2] |

| Molecular Weight | 762.04 | g/mol | [2] |

| Physical Properties | |||

| Appearance | Orange Powder | - | [2] |

| Solubility in Water (20°C) | 150 | g/L | [2] |

| Solubility in Water (50°C) | 160 | g/L | [2] |

| Melting Point | Not Applicable (decomposes) | - | [1] |

| Spectroscopic Data | |||

| Absorption Maxima (λmax) | ~490-500 | nm | [4] |

Chemical Structure

The chemical structure of C.I. This compound is characterized by a complex aromatic system containing an azo group (-N=N-) which acts as the chromophore, responsible for its color. The structure also incorporates a reactive chlorotriazine group, which is key to its mechanism of action in dyeing.

Reactivity and Mechanism of Action

The utility of this compound as a dye stems from its ability to form a covalent bond with the substrate, typically the hydroxyl groups of cellulose (B213188) fibers found in materials like cotton, viscose, and linen.[5][6] This reaction, which creates a permanent and highly stable dye-fiber linkage, is what imparts excellent wash fastness to the dyed materials.[7]

The reaction mechanism is a nucleophilic substitution reaction that occurs under alkaline conditions.[8] The alkali, typically sodium carbonate or sodium hydroxide, deprotonates the hydroxyl groups of the cellulose, making them nucleophilic. These activated hydroxyl groups then attack the carbon atom of the chlorotriazine ring, displacing the chlorine atom and forming a stable ether bond.

Signaling Pathway of Dye-Fiber Reaction

The following diagram illustrates the key steps in the covalent fixation of this compound to a cellulose fiber.

Caption: Covalent bond formation between this compound and cellulose.

Experimental Protocols

This section provides detailed methodologies for the synthesis, application (dyeing), and analysis of C.I. This compound.

Synthesis of this compound

The industrial manufacturing process for this compound involves a multi-step synthesis.[2] A laboratory-scale adaptation of this process is outlined below.

Workflow for Synthesis of this compound

Caption: Key stages in the synthesis of this compound.

Methodology:

-

Diazotization: Dissolve 2-Aminonaphthalene-1,5-disulfonic acid in water and cool to 0-5°C. Add a solution of sodium nitrite (B80452) while maintaining the temperature. The completion of the reaction can be checked using starch-iodide paper.

-

Coupling: Prepare a solution of 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid. Slowly add the diazonium salt solution from the previous step to this solution while maintaining a low temperature and alkaline pH to facilitate the coupling reaction.

-

Condensation: The product from the coupling reaction is then reacted with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) in a controlled temperature and pH environment. This step introduces the reactive triazine ring.

-

Ammoniation: The resulting dichlorotriazinyl dye is then treated with ammonia (B1221849) to replace one of the remaining chlorine atoms with an amino group.

-

Isolation: The final product, this compound, is isolated from the reaction mixture, typically by salting out, followed by filtration, washing, and drying.

Application: Dyeing of Cotton Fabric

The following protocol details the dyeing of cotton fabric with this compound using a laboratory-scale exhaust dyeing method.

Workflow for Dyeing Cotton with this compound

Caption: Standard procedure for dyeing cotton with this compound.

Methodology:

-

Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 20:1 (20 mL of water for every 1 g of fabric).

-

Exhaustion:

-

Introduce the pre-wetted cotton fabric into the dyebath at 40°C.

-

Add the pre-dissolved this compound dye solution.

-

Gradually add a neutral salt, such as sodium chloride or sodium sulfate, to the dyebath. The salt helps in the exhaustion of the dye onto the fabric.

-

Slowly raise the temperature to 60-80°C and maintain for 30-45 minutes to allow for dye migration and leveling.

-

-

Fixation:

-

Gradually add an alkali, such as sodium carbonate, to the dyebath to raise the pH to 10.5-11.

-

Continue the dyeing process at the same temperature for another 45-60 minutes to facilitate the covalent reaction between the dye and the fiber.

-

-

Wash-off:

-

Drain the dyebath and give the fabric a cold rinse to remove unfixed dye.

-

Perform a soaping treatment at or near the boil with a non-ionic detergent to remove any hydrolyzed and loosely bound dye.

-

-

Final Steps: Rinse the fabric thoroughly with hot and then cold water, and finally, air dry.

Analytical Methods

The concentration and purity of this compound can be determined using several analytical techniques. UV-Visible spectrophotometry and High-Performance Liquid Chromatography (HPLC) are commonly employed.

UV-Visible Spectrophotometry:

This method is based on measuring the absorbance of a solution of the dye at its wavelength of maximum absorbance (λmax).

-

Instrumentation: A calibrated UV-Visible spectrophotometer.

-

Procedure:

-

Prepare a stock solution of this compound of a known concentration in deionized water.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Measure the absorbance of each standard solution at the λmax (~490-500 nm) to construct a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the unknown sample solution and determine its concentration from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC):

HPLC provides a more selective and sensitive method for the quantification and purity assessment of this compound, especially in complex matrices.

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV-Visible or Diode Array Detector (DAD).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

-

Procedure:

-

Prepare standard solutions of this compound in the mobile phase.

-

Inject the standards to determine the retention time and to create a calibration curve based on peak area.

-

Inject the sample solution and quantify the amount of this compound by comparing its peak area to the calibration curve.

-

Safety and Handling

This compound is an industrial chemical and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[9] In general, avoid inhalation of dust and contact with skin and eyes by using personal protective equipment such as gloves, safety glasses, and a lab coat.[9] Ensure adequate ventilation in the work area.[9]

Conclusion

C.I. This compound remains a significant dye in the textile industry due to its vibrant color, excellent fastness properties, and well-established application methods. This guide has provided a detailed overview of its chemical and physical properties, reaction mechanism, and key experimental protocols to aid researchers and scientists in their work with this compound. The provided data and methodologies offer a solid foundation for further research, development, and quality control applications involving this compound.

References

- 1. Cas 12225-85-3,Reactive Orange 13 | lookchem [lookchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. ijbpas.com [ijbpas.com]

- 4. researchgate.net [researchgate.net]

- 5. 13 this compound CAS#: [amp.chemicalbook.com]

- 6. CN105860580A - Preparation method of orange reactive dye - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to Reactive Orange 13 (CAS Number 12225-85-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Orange 13, identified by CAS number 12225-85-3, is a monoazo reactive dye belonging to the single azo class of colorants.[1] Its chemical formula is C₂₄H₁₅ClN₇Na₃O₁₀S₃, with a corresponding molecular weight of 762.04 g/mol .[1] This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, a detailed synthesis protocol, and its primary applications in the textile industry. Furthermore, it delves into the environmental fate of the dye, with a particular focus on its enzymatic degradation pathway. Toxicological data is also presented, alongside detailed experimental protocols for its application in textile dyeing and its analysis. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and environmental science.

Chemical and Physical Properties

This compound is an orange powder that is soluble in water.[1] The solubility increases with temperature, being 150 g/L at 20°C and 160 g/L at 50°C.[1] It is primarily used for dyeing and printing on a variety of natural and synthetic fabrics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 12225-85-3 | [1] |

| C.I. Name | This compound, C.I. 18270 | [1] |

| Molecular Formula | C₂₄H₁₅ClN₇Na₃O₁₀S₃ | [1] |

| Molecular Weight | 762.04 g/mol | [1] |

| Appearance | Orange Powder | [1] |

| Solubility in Water | 150 g/L at 20°C; 160 g/L at 50°C | [1] |

| Chemical Class | Single Azo | [1] |

Synthesis

The manufacturing process for this compound involves a multi-step chemical synthesis.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on established principles of azo dye chemistry.

Step 1: Diazotization of 2-Aminonaphthalene-1,5-disulfonic acid

-

In a reaction vessel, dissolve 2-Aminonaphthalene-1,5-disulfonic acid in water and cool the solution to 0-5°C using an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) to the cooled solution while maintaining the temperature between 0-5°C.

-

Acidify the mixture with hydrochloric acid (HCl) to generate nitrous acid in situ, which reacts with the amino group to form the diazonium salt. The completion of the diazotization can be checked using starch-iodide paper.

Step 2: Coupling Reaction

-

In a separate vessel, dissolve 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid in an alkaline solution (e.g., sodium carbonate solution) and cool to 0-5°C.

-

Slowly add the previously prepared diazonium salt solution to the alkaline solution of the coupling component. Maintain the temperature at 0-5°C and a slightly alkaline pH to facilitate the coupling reaction.

-

Stir the reaction mixture until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography (TLC). The product of this step is an intermediate azo dye.

Step 3: Condensation with 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

-

Disperse the intermediate azo dye in water and cool the mixture.

-

Slowly add a solution of cyanuric chloride to the dye slurry. The reaction is typically carried out at a low temperature and a controlled pH (around 4-5) to achieve monosubstitution on the triazine ring.

Step 4: Ammoniation

-

To the product from the condensation step, add a solution of ammonia. This step involves the nucleophilic substitution of one of the remaining chlorine atoms on the triazine ring with an amino group.

-

Control the reaction temperature and pH to ensure the desired substitution occurs.

Step 5: Isolation and Drying

-

The final product, this compound, is isolated from the reaction mixture by salting out with sodium chloride.

-

The precipitated dye is then filtered, washed, and dried to obtain the final powder form.

Applications in Textile Dyeing

This compound is primarily used for the dyeing and printing of cellulosic fibers such as cotton and viscose. It is also suitable for dyeing wool, nylon, and silk.[1] The dye forms a covalent bond with the hydroxyl or amino groups of the fibers, resulting in excellent wash fastness.

Table 2: Colorfastness Properties of this compound on Cotton Fabric

| Fastness Test | Rating (Grade) |

| Light Fastness | 5 |

| Washing Fastness | 4-5 |

| Perspiration (Alkaline) | 4 |

| Perspiration (Acid) | 4-5 |

| Rubbing (Dry) | 4-5 |

| Rubbing (Wet) | 3 |

| Chlorine Bleaching | 3 |

| Hot Pressing | 4-5 |

Note: Fastness grades are typically on a scale of 1 to 5, where 5 represents the best fastness.

Experimental Protocol: Exhaust Dyeing of Cotton with this compound

This protocol describes a typical exhaust dyeing method for cotton fabric in a laboratory setting.

Materials and Reagents:

-

Cotton fabric (scoured and bleached)

-

This compound dye

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

-

Sodium carbonate (Na₂CO₃, soda ash)

-

Wetting agent

-

Sequestering agent

-

Leveling agent

-

Acetic acid

-

Non-ionic soap

-

Laboratory dyeing machine (e.g., water bath with beakers and stirrers)

Procedure:

-

Preparation of the Dyebath:

-

Set the liquor ratio (the ratio of the volume of the dyebath to the weight of the fabric) to 20:1. For a 10 g fabric sample, the total volume of the dyebath will be 200 mL.

-

Prepare a stock solution of the dye. For a 2% shade on weight of fabric (owf), weigh 0.2 g of this compound. Make a paste with a small amount of cold water, then add hot water (around 50°C) to dissolve the dye completely.

-

Prepare separate solutions of sodium chloride (e.g., 60 g/L), and sodium carbonate (e.g., 20 g/L).

-

-

Dyeing Process:

-

Set the dyebath at 30-35°C. Add the required amount of water, wetting agent, sequestering agent, and leveling agent.

-

Introduce the cotton fabric into the dyebath and run for 10 minutes to ensure even wetting.

-

Add the dissolved dye solution to the dyebath and run for another 10 minutes.

-

Gradually add the sodium chloride solution in two to three portions over 15-20 minutes.

-

Raise the temperature to the recommended dyeing temperature for the specific brand of this compound (typically between 60-90°C for hot brand reactive dyes) and run for 30-45 minutes for dye exhaustion.

-

Add the sodium carbonate solution to the dyebath to raise the pH to 10.5-11. This initiates the fixation of the dye to the cotton fibers.

-

Continue the dyeing process at the fixation temperature for another 45-60 minutes.

-

-

Wash-off Process:

-

After dyeing, drain the dyebath.

-

Rinse the dyed fabric thoroughly with cold water.

-

Neutralize the fabric with a dilute solution of acetic acid.

-

Carry out a soaping treatment with a non-ionic soap solution (e.g., 2 g/L) at or near the boil (95-100°C) for 10-15 minutes to remove any unfixed or hydrolyzed dye.

-

Rinse the fabric with hot water and then with cold water.

-

Squeeze and air-dry the dyed fabric.

-

Environmental Fate and Degradation

The release of azo dyes into the environment is a significant concern due to their persistence and the potential toxicity of their degradation products. Research has focused on the biodegradation of these dyes by microorganisms.

Enzymatic Degradation of this compound

Alcaligenes faecalis PMS-1, a bacterial strain isolated from soil, has been shown to effectively decolorize and degrade this compound under anoxic conditions. The degradation process is enzymatic, involving several key enzymes that break down the complex dye molecule.

The degradation pathway involves the initial cleavage of the azo bond by azoreductase, followed by further enzymatic reactions catalyzed by enzymes such as Veratryl Alcohol Oxidase, Tyrosinase, and NADH-DCIP reductase. The final degradation products have been identified as naphthalene (B1677914) and 6-[(4-chloro-1,3,5-triazin-2-yl) amino]-2-iminonaphthalen-1(2H)-one.

Toxicology

The toxicological profile of this compound indicates that it may be harmful if ingested and can cause irritation to the eyes, skin, and respiratory tract.[2]

Table 3: Toxicological Information for this compound

| Endpoint | Result | Reference(s) |

| Acute Oral Toxicity | Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Specific LD50 value not publicly available. | [2] |

| Skin Irritation | Prolonged or repeated contact may cause skin irritation. | [2] |

| Eye Irritation | Dust may cause irritation and inflammation. | [2] |

| Inhalation | May cause irritation of the respiratory tract. | [2] |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA. | [2] |

| Mutagenicity | Mutagenicity data has been reported. | [2] |

Experimental Protocols for Toxicological Assessment

Standard OECD guidelines are followed for the toxicological evaluation of chemical substances.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

-

A single dose of the substance is administered orally to a group of fasted rodents (typically rats).

-

The animals are observed for signs of toxicity and mortality over a 14-day period.

-

The procedure is repeated with different dose levels to determine the dose at which mortality is observed, allowing for classification into a toxicity category.

In Vitro Skin Irritation (OECD 439: Reconstructed Human Epidermis Test Method)

-

A reconstructed human epidermis model is treated topically with the test substance.

-

After a defined exposure period, the cell viability is measured, typically using an MTT assay.

-

A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Conclusion

This compound is a commercially important reactive dye with significant applications in the textile industry. Its chemical properties allow for the formation of strong covalent bonds with fibers, leading to excellent fastness properties. The synthesis of this dye involves a multi-step process common to azo dye manufacturing. While effective as a colorant, its potential environmental impact necessitates an understanding of its degradation pathways. The enzymatic degradation by microorganisms like Alcaligenes faecalis PMS-1 offers a promising avenue for the bioremediation of wastewater containing this dye. Toxicological data indicates a need for careful handling to avoid irritation and potential harm upon ingestion. This technical guide provides a foundational understanding of this compound for professionals in related scientific and industrial fields. Further research into its specific toxicological endpoints and the optimization of its biodegradation would be beneficial.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Reactive Orange 13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of C.I. Reactive Orange 13 (C.I. 18270), a significant monoazo reactive dye. The following sections detail the chemical pathway, experimental protocols, and relevant process data, offering valuable insights for professionals in chemical research and development.

Overview of the Synthesis Pathway

The manufacturing of this compound is a multi-step process that involves four primary chemical transformations:

-

Diazotization: 2-Aminonaphthalene-1,5-disulfonic acid is converted into a diazonium salt.

-

Azo Coupling: The diazonium salt is reacted with a coupling agent, 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid, to form the chromophore.

-

Condensation: The resulting azo dye is condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).

-

Ammoniation: The dichlorotriazinyl group is then reacted with ammonia (B1221849) to yield the final this compound dye.

The overall synthesis can be visualized as follows:

Quantitative Data

While specific quantitative data for the synthesis of this compound is not extensively published, the following table summarizes typical reaction conditions and expected yields for analogous azo reactive dye syntheses. This data is provided for illustrative purposes to guide process development.

| Step | Parameter | Value | Reference |

| Diazotization | Temperature | 0 - 5 °C | [Generic Diazotization Protocols] |

| pH | 1.0 - 2.0 | [Generic Diazotization Protocols] | |

| Reactant Molar Ratio | 1:1 (Amine:Nitrite) | [Generic Diazotization Protocols] | |

| Reaction Time | 1 - 2 hours | [Generic Diazotization Protocols] | |

| Yield | > 95% (in solution) | [General Knowledge] | |

| Azo Coupling | Temperature | 0 - 10 °C | [Generic Coupling Protocols] |

| pH | 4.0 - 6.0 | [Generic Coupling Protocols] | |

| Reaction Time | 2 - 4 hours | [Generic Coupling Protocols] | |

| Yield | 85 - 95% | [General Knowledge] | |

| Condensation | Temperature (1st) | 0 - 5 °C | [Generic Condensation Protocols] |

| pH (1st) | 4.5 - 5.5 | [Generic Condensation Protocols] | |

| Reaction Time (1st) | 2 - 3 hours | [Generic Condensation Protocols] | |

| Yield | > 90% | [General Knowledge] | |

| Ammoniation | Temperature | 30 - 40 °C | [Generic Ammoniation Protocols] |

| pH | 8.0 - 9.0 | [Generic Ammoniation Protocols] | |

| Reaction Time | 3 - 5 hours | [Generic Ammoniation Protocols] | |

| Overall Yield | 70 - 85% | [Industrial Process Estimates] |

Detailed Experimental Protocols

The following protocols are compiled from various sources describing the synthesis of similar reactive azo dyes and represent a likely pathway for the manufacturing of this compound.

Step 1: Diazotization of 2-Aminonaphthalene-1,5-disulfonic acid

Methodology:

-

An aqueous solution of 2-Aminonaphthalene-1,5-disulfonic acid is prepared.

-

The solution is cooled to a temperature between 0 and 5°C using an ice bath.

-

Hydrochloric acid is added to the solution to adjust the pH to a range of 1.0 to 2.0.

-

An aqueous solution of sodium nitrite is then added slowly to the cooled solution.

-

The temperature of the reaction mixture is carefully maintained below 5°C throughout the addition of sodium nitrite.

-

The mixture is stirred for a period of 1 to 2 hours to ensure the diazotization reaction goes to completion.

-

The resulting product is a suspension of the corresponding diazonium salt.

Step 2: Azo Coupling

Methodology:

-

An aqueous solution of the coupling component, 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid, is prepared.

-

This solution is cooled to a temperature between 0 and 10°C.

-

The suspension of the diazonium salt from the previous step is slowly added to the cooled coupling component solution.

-

The pH of the reaction mixture is maintained between 4.0 and 6.0 by the controlled addition of a sodium carbonate solution.

-

The mixture is stirred for 2 to 4 hours to complete the coupling reaction.

-

The product of this step is the azo dye intermediate, which remains in solution.

Step 3: Condensation with Cyanuric Chloride

Methodology:

-

An ice-water slurry of 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) is prepared to create a fine suspension.

-

The solution containing the azo dye intermediate from the previous step is slowly added to the cyanuric chloride slurry.

-

The reaction temperature is maintained at 0-5°C.

-

The pH of the mixture is kept between 4.5 and 5.5 through the addition of a weak base, such as sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction.

-

The reaction mixture is stirred for 2 to 3 hours.

-

The resulting product is the dichlorotriazinyl azo dye.

Step 4: Ammoniation

Methodology:

-

Aqueous ammonia is added to the solution of the dichlorotriazinyl azo dye.

-

The temperature of the reaction mixture is raised to between 30 and 40°C.

-

The pH is maintained in the range of 8.0 to 9.0.

-

The mixture is stirred for 3 to 5 hours to allow the ammoniation to proceed to completion.

-

The final product, C.I. This compound, is isolated from the solution by salting out with sodium chloride, followed by filtration and drying.

Conclusion

The synthesis of C.I. This compound is a well-established process in the dye manufacturing industry, involving a sequence of diazotization, azo coupling, condensation, and ammoniation reactions. Careful control of reaction parameters such as temperature and pH at each stage is crucial for achieving high yields and purity of the final product. The protocols and data presented in this guide, based on established chemical principles and related literature, provide a solid foundation for the laboratory synthesis and process optimization of this important reactive dye.

"Reactive orange 13" molecular formula C24H15ClN7Na3O10S3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Molecular Formula: C₂₄H₁₅ClN₇Na₃O₁₀S₃

Introduction

Reactive Orange 13, also known by its Colour Index name C.I. 18270, is a synthetic azo dye belonging to the single azo class.[1] Primarily utilized in the textile industry for the dyeing and printing of cellulosic fibers such as cotton and viscose, it also finds application on wool, silk, and nylon.[2] Beyond its industrial use, this compound has garnered attention in research for its potential applications in microbiology and as a metal chelator.[3] This guide provides a comprehensive overview of the technical data, experimental protocols, and potential research applications of this compound, tailored for a scientific audience.

Physicochemical Properties

This compound is an orange powder with good solubility in water.[4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₁₅ClN₇Na₃O₁₀S₃ | [5] |

| Molecular Weight | 762.04 g/mol | [5] |

| CAS Number | 12225-85-3 | [5] |

| Appearance | Orange powder/granules | [5] |

| Solubility in Water | 150 g/L at 20°C; 160 g/L at 50°C | [2][4] |

| Purity | Min. 95% | [3] |

| UV-Vis Absorption Maxima (λmax) | Monomer peak: 513 nm; Dimer peak: 492 nm; Multimer peak: 380-450 nm | [6] |

Synthesis

The manufacturing of this compound involves a multi-step chemical synthesis process. The general workflow is outlined below.

Synthesis Workflow

Experimental Protocol: General Synthesis

The synthesis of this compound involves four main stages as depicted in the workflow diagram.[1]

-

Diazotization: 2-Aminonaphthalene-1,5-disulfonic acid is diazotized using sodium nitrite (B80452) in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5°C) to form the corresponding diazonium salt.[7]

-

Azo Coupling: The resulting diazonium salt is then coupled with 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid under controlled pH and temperature conditions to form the monoazo dye intermediate.[1]

-

Condensation: The azo dye intermediate is condensed with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This reaction involves the nucleophilic substitution of one of the chlorine atoms on the triazine ring by an amino group on the dye molecule.[1]

-

Ammoniation: Finally, the resulting dichlorotriazinyl dye is treated with ammonia to replace one of the remaining chlorine atoms with an amino group, yielding the final product, this compound.[1]

Note: This is a generalized protocol based on available literature. Specific reaction conditions, such as concentrations, reaction times, and purification methods, may vary and would require optimization for laboratory or industrial-scale production.

Analytical Methods

The analysis of this compound can be performed using various analytical techniques.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a common method for the qualitative and quantitative analysis of dyes. This compound exhibits characteristic absorption peaks in the visible and ultraviolet regions of the electromagnetic spectrum. In aqueous solutions, it shows a monomer peak at approximately 513 nm, a dimer peak around 492 nm, and a broader peak for multimers in the range of 380-450 nm.[6] The relative intensities of these peaks can be influenced by the dye concentration and the presence of organic solvents.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of dyes and their degradation products. A typical HPLC method for reactive dyes would involve a reverse-phase column (e.g., C18) and a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[1]

Research Applications

While primarily an industrial dye, this compound has been noted for its utility in specific research contexts.

Detection of Bacterial Strains

This compound can be used for the detection of certain bacterial strains, including Legionella pneumophila and Pseudomonas aeruginosa.[3] The mechanism is believed to involve the reaction of the dye with metal ions, leading to the formation of a precipitate that can be detected by measuring changes in viscosity or turbidity.[3]

Generalized Protocol for Bacterial Detection:

Note: This is a representative protocol based on the general principles of using reactive dyes for microbial detection. Specific optimization for this compound and target bacteria would be necessary.

-

Preparation of Dye Solution: Prepare a stock solution of this compound in sterile, deionized water. The optimal concentration may need to be determined empirically.

-

Bacterial Culture: Grow the bacterial strain of interest in a suitable liquid culture medium to a desired cell density.

-

Incubation: Add the this compound solution to the bacterial culture. An uninoculated culture medium with the dye should be used as a negative control.

-

Observation: Incubate the cultures under appropriate conditions and observe for the formation of a precipitate or a change in the turbidity of the medium over time.

-

Quantification (Optional): Changes in turbidity can be quantified using a spectrophotometer by measuring the optical density at a suitable wavelength (e.g., 600 nm).

Metal Chelation

This compound acts as an effective metal chelator.[3] This property can be utilized in kinetic studies of reactions involving metal ions, such as borohydride (B1222165) reduction reactions with iron and other transition metals.[3] The chelating ability is likely due to the presence of multiple nitrogen and oxygen atoms in the molecule that can coordinate with metal ions.

Biological Activity and Toxicology

The biological activity and toxicological profile of this compound are important considerations for its handling and potential applications.

Enzymatic Degradation

Studies have shown that this compound can be enzymatically degraded by certain microorganisms. For instance, the bacterium Alcaligenes faecalis PMS-1 is capable of decolorizing and degrading this dye under anoxic conditions.[1] This process involves the induction of several enzymes, including Veratryl Alcohol Oxidase, Tyrosinase, and NADH-DCIP reductase.[1] The degradation pathway leads to the formation of smaller, less colored compounds such as naphthalene (B1677914) and 6-[(4-chloro-1,3,5-triazin-2-yl) amino]-2-iminonaphthalen-1(2H)-one.[1]

Enzymatic Degradation Pathway by Alcaligenes faecalis PMS-1

Genotoxicity

While specific quantitative mutagenicity data for this compound from standardized tests like the Ames test were not found in the public domain during the literature search for this guide, it is important to note that azo dyes as a class have been a subject of toxicological concern. The reductive cleavage of the azo bond can lead to the formation of aromatic amines, some of which are known to be mutagenic or carcinogenic.[8] Therefore, as with any reactive chemical, appropriate safety precautions should be taken when handling this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust by working in a well-ventilated area or using a fume hood.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile azo dye with established applications in the textile industry and emerging potential in scientific research. Its utility in bacterial detection and as a metal chelator, coupled with an understanding of its synthesis and degradation pathways, provides a foundation for further investigation by researchers and scientists. While its toxicological profile requires further clarification, particularly concerning genotoxicity, this guide provides a comprehensive technical overview to support its informed use in a research and development context.

References

- 1. researchgate.net [researchgate.net]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. C.I.this compound | CymitQuimica [cymitquimica.com]

- 4. Cas 12225-85-3,Reactive Orange 13 | lookchem [lookchem.com]

- 5. cncolorchem.com [cncolorchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

"Reactive orange 13" solubility in water and organic solvents

This technical guide provides an in-depth overview of the solubility of C.I. Reactive Orange 13 (CAS 12225-85-3), a single azo class dye. The information is tailored for researchers, scientists, and professionals in drug development and related fields, focusing on its solubility in aqueous and organic solvent systems.

Quantitative Solubility Data

Table 1: Solubility of this compound in Water

| Temperature | Solubility (g/L) | Source |

| 20 °C | 150 | [1][2] |

| 50 °C | 160 | [1][2] |

| Not Specified | 200 | [3] |

| Not Specified | 300 | [4] |

Influence of Organic Solvents

While primarily a water-soluble dye, the behavior of this compound in aqueous solutions can be significantly modified by the addition of organic solvents. These solvents can enhance solubility by inhibiting the aggregation of dye molecules.[5]

-

Ethylene (B1197577) Glycol and its Derivatives : The addition of ethylene glycol (EG), monoethylene glycol ether (MOE), and diethylene glycol methyl ether (DME) to aqueous solutions of this compound has been shown to reduce dye aggregation.[5] This effect is attributed to the disruption of the "ice-like" structure of water surrounding the dye molecules and increased hydrophobic interactions between the organic solvent and the dye.[5] The disaggregation capability follows the order: DME > MOE > EG.[5]

-

Alkanolamines : Solvents such as diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA) have also been shown to reduce the aggregation of this compound in concentrated solutions, which can improve the dyeing process.[6]

The logical relationship describing the mechanism of solubility enhancement by organic solvents is illustrated below.

Experimental Protocols for Solubility Determination

A precise and reproducible method is critical for determining the solubility of dyes. While a specific, standardized protocol for this compound is not detailed in the literature, a general methodology can be constructed based on common laboratory practices for dye analysis. The following protocols describe a gravimetric method for insoluble content and a spectroscopic method for quantitative solubility.

Protocol: Gravimetric Determination of Insoluble Content

This method quantifies the percentage of material in a dye sample that does not dissolve in a given solvent, providing an indication of purity.[7]

-

Sample Preparation : Accurately weigh a specific amount of the this compound dye powder.

-

Dissolution : Add the weighed sample to a predetermined volume of the solvent (e.g., deionized water) in a beaker. Stir the mixture thoroughly for a set period at a controlled temperature (e.g., 20 °C) to ensure maximum dissolution.

-

Filtration : Filter the solution through a pre-weighed, fine-porosity filter paper or membrane filter to separate any insoluble particles.

-

Washing : Rinse the beaker and the filter with a small amount of the pure solvent to ensure all insoluble matter is collected on the filter.

-

Drying : Carefully remove the filter paper containing the insoluble residue and dry it in an oven at a specified temperature (e.g., 105 °C) until a constant weight is achieved.

-

Calculation : Weigh the dried filter paper with the residue. The mass of the insoluble matter is the final weight minus the initial weight of the filter paper. Calculate the percentage of insoluble content relative to the initial sample mass.

Protocol: Spectroscopic Determination of Solubility (UV-Vis)

This protocol uses UV-Visible spectroscopy to determine the saturation solubility of the dye in a solvent. This technique is a primary tool for understanding the interactions between a solute and solvent.[5]

-

Preparation of Saturated Solution : Add an excess amount of this compound to a known volume of the solvent (e.g., water) in a sealed container.

-

Equilibration : Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Separation : Allow the solution to stand undisturbed for the solid to settle. Carefully centrifuge or filter a portion of the supernatant to remove all undissolved particles. A syringe filter (e.g., 0.45 µm) is often suitable.

-

Preparation of Calibration Curve :

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

Create a series of dilutions (at least five) from the stock solution to cover a range of concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

-

-

Sample Measurement : Dilute the clear, saturated solution prepared in step 3 with a known dilution factor so that its absorbance falls within the linear range of the calibration curve. Measure the absorbance of this diluted sample at λmax.

-

Solubility Calculation : Use the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to calculate the solubility of this compound in the solvent.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for determining dye solubility using the spectroscopic method described in Protocol 3.2.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Cas 12225-85-3,Reactive Orange 13 | lookchem [lookchem.com]

- 3. Textile Synthetic Fiber Reactive Dye C I this compound 100% Purity [m.synthetic-dyes.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. Effect of ethylene glycol and its derivatives on the aggregation properties of this compound dye aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06330D [pubs.rsc.org]

- 6. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

The Mechanism of Action of Reactive Orange 13 in Textile Dyeing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of C.I. Reactive Orange 13 (RO 13) in the dyeing of cellulosic fibers, such as cotton. The focus is on the chemical principles, experimental procedures, and key parameters that govern the formation of a stable covalent bond between the dye and the textile substrate, resulting in high-quality and durable coloration.

Introduction to this compound

This compound is a synthetic azo dye belonging to the monochlorotriazine (MCT) class of reactive dyes. These dyes are characterized by the presence of a reactive group that can form a covalent bond with the hydroxyl groups of cellulosic fibers under specific conditions, primarily alkaline pH and elevated temperature. This covalent fixation imparts excellent wash fastness properties to the dyed fabric, a significant advantage over dyes that rely on physical adsorption or ionic bonding. The chemical structure of this compound features a chromophore responsible for its color and a monochlorotriazine reactive group that is the cornerstone of its dyeing mechanism.

Core Mechanism of Action: Covalent Bond Formation

The dyeing of cellulosic fibers with this compound is a multi-step process that culminates in the formation of a stable ether linkage between the dye molecule and the cellulose (B213188) polymer. This process can be broadly divided into three key stages: exhaustion, fixation, and wash-off.

2.1. Exhaustion: In this initial phase, the dye is transported from the dyebath to the surface of the fiber. This is primarily a physical process driven by substantivity, which is the affinity of the dye for the fiber. The presence of an electrolyte, typically sodium chloride or sodium sulfate, is crucial in this stage. The salt helps to overcome the natural electrostatic repulsion between the anionic dye molecules and the negatively charged surface of the cotton fiber in water, thereby promoting the migration of the dye to the fiber surface.

2.2. Fixation: This is the crucial chemical reaction stage where the covalent bond is formed. The fixation of this compound, as a monochlorotriazine dye, occurs via a nucleophilic substitution reaction. Under alkaline conditions, typically achieved by the addition of sodium carbonate or a similar alkali, the hydroxyl groups of the cellulose are ionized to form highly nucleophilic cellulosate ions (Cell-O⁻). These cellulosate ions then attack the electrophilic carbon atom of the triazine ring, displacing the chlorine atom and forming a stable covalent ether bond.

The competing reaction during this stage is the hydrolysis of the reactive dye, where the dye reacts with hydroxide (B78521) ions (OH⁻) in the water instead of the cellulose. This hydrolyzed dye can no longer react with the fiber and must be removed in the final wash-off stage to ensure good wash fastness.

2.3. Wash-off: After the fixation process, a thorough washing-off step is essential to remove any unfixed, hydrolyzed dye and residual chemicals from the fabric surface. This is typically done with hot water and a non-ionic soaping agent. Incomplete removal of unfixed dye can lead to poor wash fastness and staining of other fabrics during laundering.

Chemical Signaling Pathway of Dye-Fiber Reaction

The chemical reaction between this compound and cellulose is a classic example of a nucleophilic substitution reaction. The key steps are outlined below.

Caption: Covalent bond formation between this compound and cellulose.

Quantitative Data on Dyeing Parameters

The efficiency of the dyeing process with monochlorotriazine reactive dyes like this compound is influenced by several key parameters. The following table summarizes typical quantitative data for achieving optimal results.

| Parameter | Typical Value/Range | Unit | Significance |

| Dye Concentration | 1 - 4 | % on weight of fabric (owf) | Determines the depth of the shade. |

| Electrolyte (NaCl) | 40 - 80 | g/L | Promotes dye exhaustion onto the fiber. |

| Alkali (Na₂CO₃) | 10 - 20 | g/L | Catalyzes the fixation reaction by creating cellulosate ions. |

| Liquor Ratio | 1:10 - 1:20 | - | Ratio of the volume of dye liquor to the weight of the fabric. |

| Exhaustion Temperature | 60 - 80 | °C | Optimal temperature for dye migration and absorption. |

| Fixation Temperature | 80 - 90 | °C | Optimal temperature for the covalent bonding reaction of MCT dyes. |

| Exhaustion Time | 30 - 45 | minutes | Time allowed for the dye to adsorb onto the fiber. |

| Fixation Time | 45 - 60 | minutes | Duration of the chemical reaction for covalent bond formation. |

| pH of Dyebath (Fixation) | 10.5 - 11.5 | - | Critical for the ionization of cellulose and the fixation reaction. |

| Fixation Efficiency | 60 - 80 | % | Percentage of the initially applied dye that covalently bonds to the fiber. |

Experimental Protocols

The following is a representative experimental protocol for the exhaust dyeing of cotton fabric with this compound.

5.1. Materials and Reagents:

-

Pre-scoured and bleached 100% cotton fabric

-

C.I. This compound dye powder

-

Sodium chloride (NaCl)

-

Sodium carbonate (Na₂CO₃)

-

Non-ionic soaping agent

-

Distilled water

-

Laboratory dyeing machine with temperature control

-

Beakers, graduated cylinders, and a precision balance

-

pH meter

5.2. Experimental Workflow:

Caption: Experimental workflow for dyeing cotton with this compound.

5.3. Detailed Procedure:

-

Preparation of Dyebath:

-

Set the liquor ratio (e.g., 1:15). For a 10 g fabric sample, the total volume of the dyebath will be 150 mL.

-

Calculate the required amounts of dye, sodium chloride, and sodium carbonate based on the desired shade percentage and the concentrations specified in the quantitative data table.

-

-

Exhaustion Phase:

-

Set the dyebath in the dyeing machine to 40°C.

-

Add the pre-weighed fabric sample to the dyebath containing water.

-

Add the dissolved dye solution and the dissolved sodium chloride to the dyebath.

-

Raise the temperature of the dyebath to 80°C over 30 minutes.

-

Continue the dyeing process at 80°C for another 30-45 minutes to allow for dye exhaustion.

-

-

Fixation Phase:

-

After the exhaustion phase, add the dissolved sodium carbonate solution to the dyebath.

-

Maintain the temperature at 80-90°C and continue the dyeing for 45-60 minutes to facilitate the fixation of the dye to the fiber.

-

-

Wash-off Procedure:

-

After the fixation is complete, drain the dyebath.

-

Rinse the dyed fabric thoroughly with cold running water, followed by a hot water rinse.

-

Prepare a soaping bath containing a non-ionic soaping agent (e.g., 2 g/L) at a liquor ratio of 1:20.

-

Treat the dyed fabric in the soaping bath at a boil (95-100°C) for 10-15 minutes to remove any unfixed or hydrolyzed dye.

-

Rinse the fabric again with hot water, followed by a final cold water rinse.

-

Squeeze the excess water from the fabric and allow it to air dry.

-

Conclusion

The mechanism of action of this compound in dyeing cellulosic fibers is a well-defined process centered around the formation of a covalent bond through a nucleophilic substitution reaction. Understanding the interplay of key parameters such as temperature, pH, and electrolyte concentration is critical for achieving optimal dyeing performance, including high fixation efficiency and excellent colorfastness. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists working with this class of reactive dyes, enabling them to control and optimize the dyeing process for high-quality and durable textile coloration.

An In-Depth Toxicological and Safety Guide to C.I. Reactive Orange 13

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. The toxicological data for C.I. Reactive Orange 13 is limited, and therefore, data from related reactive azo dyes have been included to provide a more comprehensive overview of potential hazards. It is crucial to handle this substance with appropriate safety precautions.

Introduction

C.I. This compound is a synthetic azo dye containing a dichlorotriazine reactive group. This class of dyes is widely used in the textile industry for its ability to form covalent bonds with fibers, resulting in excellent wash fastness. However, the potential toxicological and safety concerns associated with reactive azo dyes warrant a thorough evaluation, particularly for professionals in research and development who may handle the pure compound. This guide provides a comprehensive summary of the available toxicological and safety data for this compound and related compounds, details of experimental methodologies, and visualizations of relevant pathways and workflows.

Chemical and Physical Properties

| Property | Value | Reference |

| C.I. Name | This compound | N/A |

| CAS Number | 12225-85-3 | N/A |

| Molecular Formula | C24H15ClN7Na3O10S3 | N/A |

| Molecular Weight | 762.04 g/mol | N/A |

| Appearance | Orange Powder | [1] |

| Solubility | Soluble in water | N/A |

Toxicological Data

The available toxicological data for C.I. This compound is sparse. The following sections summarize the known information for this dye and supplement it with data from other dichlorotriazine reactive azo dyes.

Acute Toxicity

No specific oral, dermal, or inhalation LD50/LC50 values for this compound were found in the public domain. Safety Data Sheets (SDS) generally state that it is "harmful if swallowed" and may cause gastrointestinal irritation.[1]

Skin and Eye Irritation

This compound is reported to be a skin and eye irritant.[1] Prolonged or repeated contact may cause skin irritation.[1] Dust may cause eye irritation and inflammation.[1]

Skin Sensitization

While no specific skin sensitization studies for this compound were identified, reactive dyes as a class are known to have skin and respiratory sensitization potential.[2]

Genotoxicity

One Safety Data Sheet for this compound states "Mutagenicity data reported," but the actual data is not provided.[1] Azo dyes, in general, are a class of chemicals for which genotoxicity is a concern. The primary mechanism of genotoxicity for many azo dyes involves the metabolic reduction of the azo bond, which leads to the formation of aromatic amines.[3] Some of these aromatic amines are known mutagens and carcinogens.

Studies on other reactive azo dyes have shown mixed results in genotoxicity assays. For example, some reactive dyes have tested positive in the Ames test, a bacterial reverse mutation assay, indicating mutagenic potential.[4][5] Other studies on different reactive dyes have shown no genotoxic effects.[5]

Carcinogenicity

There is no specific data on the carcinogenicity of this compound. It is not listed as a carcinogen by major regulatory agencies.[1] However, the potential for azo dyes to metabolize into carcinogenic aromatic amines is a significant concern.

Aquatic Toxicity

No specific aquatic toxicity data (e.g., LC50 for fish, EC50 for Daphnia magna) for this compound was found. In general, the ecotoxicity of reactive azo dyes can vary widely depending on the specific chemical structure.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not publicly available. However, the following sections describe the standard methodologies for the key toxicological endpoints discussed, based on OECD guidelines and general toxicological practice.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[6][7]

Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. The test chemical is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the chemical is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and grow on the histidine-free medium. The number of revertant colonies is proportional to the mutagenic potency of the chemical.

Workflow:

Caption: Workflow for the Ames Test.

In Vitro Mammalian Cell Micronucleus Test

This test is used to detect the potential of a chemical to induce chromosomal damage.

Principle: Mammalian cells are exposed to the test chemical. After treatment, the cells are cultured for a period sufficient to allow for cell division. During cell division, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei can form small, separate nuclei called micronuclei. The cells are then harvested, stained, and the frequency of micronucleated cells is determined by microscopy. An increase in the frequency of micronucleated cells indicates that the chemical may be genotoxic.

Workflow:

Caption: Workflow for the In Vitro Micronucleus Test.

Skin Sensitization: Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for assessing the skin sensitization potential of a chemical.[8]

Principle: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. A sensitizing substance will induce the proliferation of lymphocytes in the draining auricular lymph nodes. On day 5, the mice are injected with a radiolabeled precursor of DNA (e.g., 3H-methyl thymidine). The draining lymph nodes are then excised, and the incorporation of the radiolabel is measured as an indication of lymphocyte proliferation. A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is generally considered a positive result.

Workflow:

References

- 1. The toxicity of textile reactive azo dyes after hydrolysis and decolourisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. carlroth.com [carlroth.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. textileschool.com [textileschool.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

An In-depth Technical Guide to the Photostability and Degradation Pathways of Reactive Orange 13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 13 (C.I. 18270) is a synthetic azo dye characterized by a dichlorotriazinyl reactive group. This group enables the dye to form covalent bonds with hydroxyl groups on cellulosic fibers, ensuring good wash fastness. However, the complex aromatic structure and the presence of the triazine ring contribute to its persistence in the environment. Understanding the photostability and degradation pathways of this compound is crucial for assessing its environmental fate, developing effective wastewater treatment technologies, and ensuring the long-term color stability of dyed materials. This technical guide provides a comprehensive overview of the current knowledge on the photostability and degradation mechanisms of this compound and structurally related azo dyes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 18270 |

| CAS Number | 12225-85-3 |

| Molecular Formula | C₂₄H₁₅ClN₇Na₃O₁₀S₃ |

| Molecular Weight | 762.04 g/mol |

| Chemical Class | Monoazo dye |

| Reactive Group | Dichlorotriazinyl |

| Solubility | Soluble in water |

Photostability and Photodegradation Kinetics

For other reactive azo dyes, such as Reactive Orange 16 and Reactive Orange 96, studies have demonstrated that UV irradiation leads to the cleavage of the azo bond (–N=N–), which is the primary chromophore responsible for the dye's color. This initial step results in the decolorization of the dye solution. Subsequent reactions involve the breakdown of the resulting aromatic amines and other intermediates. The decolorization of C.I. Reactive Orange 96 by sulfide (B99878), for instance, was found to follow first-order kinetics with respect to both dye and sulfide concentration.[1]

Experimental Protocols for Photostability Studies

The investigation of the photostability of dyes like this compound involves a series of well-defined experimental protocols. A general workflow for such studies is outlined below.

General Experimental Workflow

Caption: A generalized experimental workflow for studying the photodegradation of dyes.

Key Experimental Methodologies

1. Preparation of Dye Solution:

-

A stock solution of this compound is prepared in deionized water.

-

Working solutions of desired concentrations are prepared by diluting the stock solution. The initial concentration is typically determined based on the molar extinction coefficient of the dye at its maximum absorption wavelength (λmax).

2. Photoreactor Setup:

-

A batch photoreactor is commonly used, often equipped with a specific light source (e.g., low-pressure mercury lamp for UVC, xenon lamp for simulated solar light).

-

The reactor is typically made of quartz to allow for the transmission of UV light.

-

The temperature of the solution is maintained at a constant level using a water jacket or a cooling system.

-

The solution is continuously stirred to ensure homogeneity.

3. Irradiation:

-

The dye solution is irradiated with a light source of known intensity and spectral output.

-

The light intensity can be measured using a radiometer or through chemical actinometry.

4. Sample Collection and Analysis:

-

Aliquots of the dye solution are withdrawn at regular time intervals.

-

The degradation of the dye is monitored by measuring the absorbance at its λmax using a UV-Vis spectrophotometer. The decolorization efficiency can be calculated from the change in absorbance.

-

High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector or a mass spectrometer (MS) is used to separate and identify the degradation products.[2][3]

-

Gas Chromatography-Mass Spectrometry (GC-MS) may also be employed for the analysis of volatile degradation products.[4]

-

Total Organic Carbon (TOC) analysis can be performed to assess the extent of mineralization.

Proposed Photodegradation Pathways of this compound

While a definitive, experimentally verified degradation pathway for the direct photolysis of this compound is not available, a probable pathway can be proposed based on the known photochemical behavior of similar azo dyes containing a dichlorotriazinyl group. The degradation is expected to be initiated by the cleavage of the most labile bonds upon absorption of UV radiation.

The primary steps in the photodegradation of this compound are likely to involve:

-

Cleavage of the Azo Bond: The azo linkage (–N=N–) is the chromophore and is often the most susceptible site for photochemical attack. Its cleavage leads to the formation of two primary aromatic amine fragments: a derivative of 2-aminonaphthalene-1,5-disulfonic acid and a derivative of 4-hydroxy-7-(methylamino)naphthalene-2-sulfonic acid.[5][6] This initial step results in the rapid decolorization of the dye.

-

Degradation of the Naphthalene Moieties: The resulting naphthalene-based intermediates are further oxidized, leading to the opening of the aromatic rings and the formation of smaller organic acids.

-

Degradation of the Dichlorotriazinyl Ring: The dichlorotriazinyl ring is generally more resistant to degradation. However, under prolonged UV irradiation, it can undergo hydrolysis and eventual ring cleavage, releasing chloride and nitrogen-containing inorganic species. Studies on other triazine-containing dyes suggest that the triazine ring can be a persistent moiety.

A proposed photodegradation pathway for this compound is illustrated in the following diagram.

Caption: Proposed photodegradation pathway for this compound under UV irradiation.

Identified Degradation Products of Structurally Similar Dyes

Although specific degradation products for this compound have not been reported, studies on the photodegradation of other reactive orange dyes provide insights into the potential intermediates. For instance, the photooxidation of C.I. Reactive Orange 16 was found to produce 6-acetylamino-3-amino-naphthalene-2-sulfonic acid, N-(3,4-bis-hydroxymethyl-phenyl)-acetamide, and phthalic acid.[4] The degradation of dichlorotriazinyl azo dyes under UV/H₂O₂ treatment has been shown to decrease Total Organic Carbon (TOC) and Adsorbable Organohalides (AOX), indicating the breakdown of the parent molecule and its chlorinated reactive group.

Conclusion

The photostability of this compound is a critical parameter influencing its environmental impact and the durability of dyed materials. While specific quantitative data for this dye are scarce, the general principles of azo dye photodegradation provide a framework for understanding its likely behavior under UV irradiation. The primary degradation pathway is expected to involve the cleavage of the azo bond, leading to decolorization, followed by the slower degradation of the resulting aromatic intermediates and the dichlorotriazinyl ring. Further research is needed to elucidate the precise degradation kinetics, identify the specific intermediates, and determine the quantum yield of photodegradation for this compound to enable more accurate environmental risk assessments and the development of more effective remediation strategies. The experimental protocols and proposed pathways outlined in this guide serve as a valuable resource for researchers in this field.

References

- 1. Kinetics of chemical decolorization of the azo dye C.I. Reactive Orange 96 by sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of LC-MS and LC-MS-MS to the analysis of photo-decomposed crystal violet in the investigation of cultural heritage materials aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminonaphthalene-1,5-disulfonic acid [dyestuffintermediates.com]

- 6. 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | C11H11NO4S | CID 31153 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Properties of C.I. Reactive Orange 13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of the monoazo dye, C.I. Reactive Orange 13 (CAS 6522-74-3). The document details its absorption and emission characteristics, the influence of environmental factors on its spectral behavior, and the experimental protocols for its analysis.

Executive Summary

C.I. This compound is a widely used reactive dye in the textile industry. Its spectral properties are of significant interest for colorimetric analysis, photodegradation studies, and understanding dye-substrate interactions. This guide summarizes the key spectral data, including its ultraviolet-visible (UV-Vis) absorption maxima and molar extinction coefficient, as well as its fluorescence characteristics. Detailed methodologies for spectroscopic analysis are also provided to ensure reproducibility of results.

UV-Vis Absorption Properties

The UV-Vis absorption spectrum of this compound is characterized by distinct peaks corresponding to its monomeric and aggregated forms. The aggregation of dye molecules, particularly in aqueous solutions and at high concentrations, significantly influences the absorption spectrum.

Table 1: UV-Vis Absorption Maxima (λmax) of this compound

| Form | Wavelength (λmax) | Solvent/Conditions | Reference |

| Monomer | 488 nm | Aqueous Solution | [1] |

| - | 489 nm | Aqueous Solution | [2] |

| Monomer | 513 nm | Aqueous solution with Ethylene (B1197577) Glycol | [3] |

| Dimer | 492 nm | Aqueous solution with Ethylene Glycol | [3] |

| Multimer | 380-450 nm | Aqueous solution with Ethylene Glycol | [3] |

| Monomer | 520 nm | Aqueous Solution | [4] |

| Dimer | 478 nm | Aqueous Solution | [4] |

| Higher-order aggregates | ~400 nm | Aqueous Solution | [4] |

The presence of organic solvents, such as ethylene glycol and its derivatives, can lead to the disaggregation of this compound, resulting in a more prominent monomer peak.[3] Conversely, increasing dye concentration promotes the formation of dimers and higher-order aggregates, leading to a blue shift and changes in the absorption intensity.[3][5]

Table 2: Molar Absorptivity of this compound

| Parameter | Value | Wavelength | pH | Reference |

| Molar Extinction Coefficient (ε) | 1.12 x 10⁴ L mol⁻¹ cm⁻¹ | 570 nm | 2.0 | [6] |

Fluorescence Properties

This compound exhibits fluorescence, and its emission intensity is also dependent on its aggregation state. Disaggregation of the dye molecules generally leads to an increase in fluorescence quantum yield.

One study utilized an excitation wavelength of 380 nm to record the fluorescence spectra of this compound solutions.[3] The fluorescence emission was observed in the wavelength range of 450 to 750 nm.[3] The aggregation of the dye can quench the fluorescence emission.[3]

Experimental Protocols

UV-Visible Absorption Spectroscopy

This protocol outlines the general procedure for determining the UV-Vis absorption spectrum of this compound.

Materials:

-

C.I. This compound

-

Deionized water or appropriate solvent

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer (e.g., U-3900H Hitachi)[3]

-

Quartz cuvettes (path length may vary, e.g., 0.01 mm for concentrated solutions)[4][5]

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 10 g/L) by accurately weighing the dye powder and dissolving it in a known volume of deionized water or the desired solvent.[7] Gentle heating and stirring may be required for complete dissolution.

-

Working Solutions: Prepare a series of working solutions of different concentrations by diluting the stock solution.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range for scanning (e.g., 250-750 nm).[3]

-

Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the dye solutions and place it in the spectrophotometer. Record a baseline spectrum to correct for the solvent absorbance.

-

Sample Measurement: Rinse the cuvette with the dye solution to be measured, then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the recorded spectra. For quantitative analysis, use the absorbance value at the λmax of the monomer to construct a calibration curve according to the Beer-Lambert law.

Fluorescence Spectroscopy

This protocol describes the general method for measuring the fluorescence spectrum of this compound.

Materials:

-

C.I. This compound solutions of known concentrations

-

Spectrofluorometer (e.g., Fluoromax-4, HORIBA Scientific)[3]

-

Quartz cuvettes

Procedure:

-

Instrument Setup: Power on the spectrofluorometer and configure the instrument settings. Set the excitation wavelength (e.g., 380 nm) and the emission wavelength range (e.g., 450-750 nm).[3]

-

Blank Measurement: Measure the fluorescence of the solvent blank to account for any background fluorescence.

-

Sample Measurement: Place the cuvette containing the this compound solution in the sample holder and record the fluorescence emission spectrum.

-